molecular formula C21H26ClNO4 B4147214 2-(4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)propanamide

2-(4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)propanamide

Cat. No.: B4147214
M. Wt: 391.9 g/mol
InChI Key: OPAOFIMKBRPLSQ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butyl group attached to a phenoxy ring, which is further connected to a propanamide moiety substituted with a 5-chloro-2,4-dimethoxyphenyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with an appropriate halogenating agent, such as bromine or chlorine, to form 4-tert-butylphenyl halide.

    Nucleophilic Substitution: The 4-tert-butylphenyl halide undergoes a nucleophilic substitution reaction with sodium phenoxide to yield 4-tert-butylphenoxybenzene.

    Amidation Reaction: The final step involves the reaction of 4-tert-butylphenoxybenzene with 5-chloro-2,4-dimethoxyphenylpropanoyl chloride in the presence of a base, such as triethylamine, to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can target the amide group, converting it to an amine under appropriate conditions.

    Substitution: The phenoxy and chloro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of tert-butyl hydroperoxide or tert-butyl alcohol.

    Reduction: Conversion of the amide to the corresponding amine.

    Substitution: Replacement of the chloro group with nucleophiles such as hydroxide or alkoxide ions.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding. It can serve as a model compound in biochemical assays to investigate its effects on biological systems.

Medicine

In medicinal chemistry, this compound may be explored for its pharmacological properties. Researchers can study its potential as a therapeutic agent, focusing on its interactions with specific molecular targets.

Industry

Industrially, the compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the formulation of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The phenoxy and amide groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The chloro and methoxy groups may also play a role in modulating the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide: Lacks the chloro substitution, which may affect its reactivity and biological activity.

    2-(4-tert-butylphenoxy)-N-(5-chloro-2-methoxyphenyl)propanamide: Similar structure but with fewer methoxy groups, potentially altering its chemical properties.

Uniqueness

The presence of both chloro and methoxy groups in 2-(4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)propanamide distinguishes it from other compounds

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, and applications in research and industry

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO4/c1-13(27-15-9-7-14(8-10-15)21(2,3)4)20(24)23-17-11-16(22)18(25-5)12-19(17)26-6/h7-13H,1-6H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAOFIMKBRPLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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